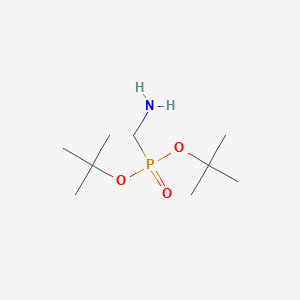

Di-tert-butyl (aminomethyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H22NO3P |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

bis[(2-methylpropan-2-yl)oxy]phosphorylmethanamine |

InChI |

InChI=1S/C9H22NO3P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h7,10H2,1-6H3 |

InChI Key |

GGKTVXZMEDCZPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(=O)(CN)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Di Tert Butyl Aminomethyl Phosphonate

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined approach to obtaining Di-tert-butyl (aminomethyl)phosphonate, often through one-pot, multicomponent reactions.

Modifications of Established Aminophosphonate Protocols

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. researchgate.net It is a three-component reaction that condenses a carbonyl compound, an amine, and a dialkyl phosphite (B83602). researchgate.net To synthesize this compound, this reaction would involve formaldehyde, ammonia (B1221849) (or a protected amine), and Di-tert-butyl phosphite.

The classical Kabachnik-Fields reaction can proceed through two main pathways: one involving the initial formation of an imine followed by hydrophosphonylation, and another where an α-hydroxyphosphonate is formed first and then undergoes substitution by the amine. iu.edumasterorganicchemistry.com The predominant pathway often depends on the specific reactants and conditions used. masterorganicchemistry.com

Modifications to the standard protocol often focus on the use of catalysts to improve reaction rates and yields. A wide array of catalysts have been explored for the Kabachnik-Fields reaction, including:

Lewis acids (e.g., indium(III) chloride, magnesium perchlorate) nih.gov

Brønsted acids

Metal salts nih.gov

Microwave-assisted synthesis has also emerged as a modification, often providing a catalyst-free and solvent-free method for the reaction. iu.edumasterorganicchemistry.com

| Reaction Type | Components | Key Features |

| Kabachnik-Fields Reaction | Carbonyl, Amine, Hydrophosphoryl Compound | Three-component coupling. nih.gov |

| Pudovik Reaction | Pre-formed Imine, Hydrophosphoryl Compound | Two-component variation. researchgate.net |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers advantages for creating libraries of compounds and simplifying purification. While direct solid-phase synthesis of this compound is not extensively documented, the principles are well-established in peptide and phosphopeptide synthesis. libretexts.org

In a typical solid-phase approach, an amino acid or a suitable linker is anchored to an insoluble resin support. libretexts.org The desired phosphonate (B1237965) moiety can then be introduced. The use of tert-butyl protecting groups is common in these syntheses because they are acid-labile, allowing for deprotection and cleavage from the resin in a single step using agents like trifluoroacetic acid (TFA). libretexts.org This strategy avoids harsh conditions like the use of hydrofluoric acid (HF). libretexts.org The environment of the resin support, such as TentaGel, can influence reaction efficiency by improving solvation and reducing peptide aggregation. libretexts.org

Synthesis of Essential Precursors

The synthesis of this compound often relies on the preparation of key precursor molecules.

Preparation of Di-tert-butyl Phosphite

Di-tert-butyl phosphite is a crucial precursor for many phosphonate syntheses. A common and efficient method for its preparation is the transesterification of a simpler dialkyl phosphite, such as dimethyl phosphite, with tert-butanol (B103910). chemicalbook.com

This reaction is typically catalyzed by a base. One established procedure involves heating dimethyl phosphite and an excess of tert-butanol in the presence of calcium hydroxide (B78521) (Ca(OH)₂). chemicalbook.com The methanol (B129727) produced during the reaction is distilled off to drive the reaction to completion. chemicalbook.com The crude product can then be purified by distillation under reduced pressure to yield Di-tert-butyl phosphite with high purity. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Purity |

| Dimethyl phosphite | tert-Butanol | Ca(OH)₂ | Reflux (~130°C), Inert Atmosphere | 91.5% | 98% |

Data derived from a representative synthesis procedure. chemicalbook.com

Synthesis of Di-tert-butyl (Hydroxymethyl)phosphonate

Di-tert-butyl (hydroxymethyl)phosphonate is a key intermediate that can be converted into the target aminophosphonate. An efficient synthesis involves the hydroxymethylation of Di-tert-butyl phosphite using formaldehyde. libretexts.orgmit.edu

In a reported protocol, crude Di-tert-butyl phosphite is reacted with paraformaldehyde. mit.edu The reaction can be optimized to allow for the direct crystallization of Di-tert-butyl (hydroxymethyl)phosphonate from the filtered reaction mixture, avoiding chromatographic purification. libretexts.org It is crucial to control the amount of paraformaldehyde, as an excess can lead to byproduct formation. mit.edu

| Reactant 1 | Reactant 2 | Key Outcome |

| Di-tert-butyl phosphite | Paraformaldehyde | Crystalline Di-tert-butyl (hydroxymethyl)phosphonate |

This synthesis is part of a route developed for antiviral drugs. libretexts.orgmit.eduthermofisher.com

Routes to Di-tert-butyl(phthalimidomethyl)phosphonate

The phthalimido group serves as an excellent protecting group for a primary amine. The synthesis of Di-tert-butyl(phthalimidomethyl)phosphonate can be approached through methods analogous to the Gabriel synthesis of primary amines. masterorganicchemistry.comlibretexts.org

One potential route involves the alkylation of potassium phthalimide (B116566) with a suitable di-tert-butyl (halomethyl)phosphonate. The use of dimethylformamide (DMF) as a solvent can facilitate this reaction at lower temperatures. iu.eduthermofisher.com

Alternatively, a reaction between N-(hydroxymethyl)phthalimide and Di-tert-butyl phosphite represents another viable pathway. researchgate.netnih.gov This type of reaction, known as the Pudovik reaction, involves the addition of a P-H bond across a carbonyl or imine-like group and is a versatile method for forming carbon-phosphorus bonds. researchgate.net The synthesis of the related diethyl (phthalimidomethyl)phosphonate has been reported, indicating the feasibility of this approach for the di-tert-butyl ester. rsc.orgcmu.edu

| Method | Reactant 1 | Reactant 2 | Product |

| Gabriel Synthesis Analogue | Potassium Phthalimide | Di-tert-butyl (halomethyl)phosphonate | Di-tert-butyl(phthalimidomethyl)phosphonate |

| Pudovik-type Reaction | N-(hydroxymethyl)phthalimide | Di-tert-butyl phosphite | Di-tert-butyl(phthalimidomethyl)phosphonate |

Advancements in Green Chemistry Syntheses Relevant to Aminophosphonates

The development of synthetic methodologies for α-aminophosphonates, a class of compounds to which this compound belongs, has increasingly focused on the principles of green chemistry. These approaches aim to create more environmentally benign processes by minimizing waste, avoiding hazardous substances, and reducing energy consumption. Key advancements include the development of catalyst-free transformations and the use of energy-efficient activation methods.

Catalyst-Free Transformations

A significant advancement in the green synthesis of α-aminophosphonates is the development of catalyst-free protocols. The traditional Kabachnik-Fields reaction often relies on Lewis or Brønsted acid catalysts, which can be toxic, costly, and require neutralization and removal steps, generating waste. rsc.org Researchers have demonstrated that this three-component condensation can proceed efficiently without any catalyst, often under solvent-free conditions. rsc.orgresearchgate.net

This approach offers a simpler, more cost-effective, and environmentally friendly alternative to catalyzed reactions. rsc.org The reaction is typically achieved by heating a mixture of an amine, a carbonyl compound, and a phosphite. rsc.org The absence of a catalyst simplifies the work-up procedure, as the product can often be isolated in high purity directly from the reaction mixture. rsc.org Catalyst- and solvent-free methods have been successfully applied to a variety of substrates, demonstrating broad applicability. researchgate.net For instance, a one-pot condensation of aldehydes, amines, and diethyl phosphite can be performed neat (without any solvent) at 75–80 °C to afford α-aminophosphonates in high yields. rsc.org

Table 1: Examples of Catalyst-Free Synthesis of α-Aminophosphonates

| Carbonyl Compound | Amine | Phosphite | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Diethyl phosphite | Neat, 75 °C, 3 h | 92% | rsc.org |

| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | Neat, 75 °C, 3.5 h | 94% | rsc.org |

| Cyclohexanone | Aniline | Diethyl phosphite | Neat, 80 °C, 6 h | 85% | rsc.org |

| Benzaldehyde | Benzylamine | Diethyl phosphite | Neat, 75 °C, 4 h | 90% | rsc.org |

Energy-Efficient Activation Methods (e.g., Microwave, Ultrasound)

To further align with green chemistry principles, energy-efficient activation methods such as microwave (MW) irradiation and ultrasound have been extensively explored for aminophosphonate synthesis. These techniques can dramatically reduce reaction times, improve yields, and often allow for reactions to occur under milder, solvent-free, and catalyst-free conditions. sciforum.nettandfonline.comtandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com In the context of the Kabachnik-Fields reaction, microwaves provide rapid and uniform heating of the reactants, often leading to significantly shorter reaction times compared to conventional heating methods. sciforum.netmdpi.comthieme-connect.com Numerous studies report the successful synthesis of α-aminophosphonates in minutes under microwave irradiation, compared to hours or days using traditional thermal methods. thieme-connect.comnih.gov This efficiency reduces energy consumption and minimizes the potential for side-product formation. tandfonline.com Importantly, many microwave-assisted syntheses can be performed without any solvent or catalyst, further enhancing their green credentials. sciforum.netthieme-connect.comtandfonline.com For example, α-aminophosphonates have been synthesized from various amines, aldehydes, and phosphites in high yields (80–94%) within 20–30 minutes using microwave assistance without a catalyst. sciforum.net

Ultrasound-Assisted Synthesis

Ultrasonication is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. tandfonline.comtandfonline.com The collapse of cavitation bubbles generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating reaction rates at or near ambient temperature. tandfonline.comtandfonline.com This method has been successfully applied to the one-pot, three-component synthesis of α-aminophosphonates. tandfonline.comacgpubs.org Ultrasound-assisted syntheses are often carried out in green solvents, such as aqueous ethyl lactate, or even under solvent-free conditions. tandfonline.comacgpubs.org The use of ultrasound can lead to high yields in short reaction times under mild and neutral conditions, avoiding the need for catalysts and harsh thermal treatments. tandfonline.comtandfonline.com A notable example is the ultrasound-assisted synthesis of α-aminophosphonates from benzyl (B1604629) halides, which involves the in situ generation of an aldehyde followed by a Kabachnik-Fields reaction, all in a one-pot manner. tandfonline.comtandfonline.com

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for α-Aminophosphonates

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave (MW) Irradiation | Solvent- and catalyst-free, 80-100 °C, 10-30 min | Extremely short reaction times, high yields, no catalyst/solvent waste. | sciforum.netthieme-connect.comnih.gov |

| Ultrasound Irradiation | Room temperature, green solvents (e.g., water-ethyl lactate), 30-45 min | Mild conditions, high yields, avoids toxic solvents and catalysts. | tandfonline.comtandfonline.com |

| Conventional Heating | Neat or in solvent, often with catalyst, 75-80 °C, 3-6 hours | Simple setup, effective but slower and less energy-efficient. | rsc.org |

Reaction Mechanisms and Chemical Reactivity of Di Tert Butyl Aminomethyl Phosphonate Systems

Dealkylation Processes of Di-tert-butyl Phosphonate (B1237965) Esters

The cleavage of the tert-butyl ester groups from the phosphonate core is a critical transformation, converting the ester into the corresponding phosphonic acid. The stability of the tert-butyl carbocation intermediate plays a central role in these dealkylation reactions. Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions, though cleavage of the P-C bond is significantly more difficult. wikipedia.org

The removal of the tert-butyl groups from di-tert-butyl phosphonate esters is frequently accomplished using strong acids. While conventional methods for dealkylating less hindered phosphonate esters often involve harsh conditions like heating with concentrated hydrochloric (HCl) or hydrobromic (HBr) acid, these methods can be detrimental to sensitive functional groups within the molecule. google.comtandfonline.comnih.gov

The deprotection of tert-butyl esters using trifluoroacetic acid (TFA) is a common and effective method. rsc.orgmasterorganicchemistry.com The mechanism involves protonation of one of the ester's carbonyl oxygens by the acid. This is followed by the departure of the tert-butyl group as a relatively stable tertiary carbocation. masterorganicchemistry.comcommonorganicchemistry.com This carbocation is then typically quenched by deprotonation to form isobutylene (B52900) gas, regenerating the acid catalyst in the process. commonorganicchemistry.comstackexchange.com The formation of gaseous byproducts (CO2 and isobutylene) can help drive the reaction to completion. commonorganicchemistry.comstackexchange.com Aqueous phosphoric acid has also been demonstrated as a mild and effective reagent for the deprotection of tert-butyl esters and ethers. nih.gov

| Acid Reagent | Typical Conditions | Mechanism Highlights | Selectivity Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane/TFA (1:1), Room Temperature. rsc.org | Protonation of carbonyl, formation of stable tert-butyl carbocation, release of isobutylene. commonorganicchemistry.comstackexchange.com | Highly effective for acid-labile tert-butyl groups. beilstein-journals.org |

| Hydrochloric Acid (HCl) | Concentrated aqueous solution, elevated temperatures. nih.gov | Acid-catalyzed hydrolysis. | Harsh conditions may not be suitable for complex molecules with acid-sensitive functionalities. google.comtandfonline.com |

| Aqueous Phosphoric Acid | 85 wt % aqueous solution. nih.gov | Mild acid-catalyzed hydrolysis. | Offers good selectivity in the presence of other acid-sensitive groups like CBZ carbamates and benzyl (B1604629) esters. nih.gov |

Halotrimethylsilanes are milder and highly selective reagents for the cleavage of phosphonate esters. google.com The reaction proceeds by converting the dialkyl ester into a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed to the phosphonic acid upon workup with water or an alcohol under neutral conditions. tandfonline.comnih.gov

Bromotrimethylsilane (TMSBr) is the most frequently used reagent in this class due to its high reactivity and chemoselectivity, enabling dealkylation at room temperature or with moderate heating. google.comnih.gov It is highly selective for P-O bond cleavage, leaving other functional groups like carboxylate esters intact. rsc.org Chlorotrimethylsilane (TMSCl) is less reactive than TMSBr and typically requires higher temperatures or the addition of a catalyst, such as sodium or lithium iodide, to achieve efficient dealkylation of diethyl phosphonates. tandfonline.com However, for more labile esters like dimethyl phosphonates, TMSCl can be effective. tandfonline.com The use of microwave irradiation has been shown to dramatically accelerate BTMS-mediated dealkylations. nih.gov

| Halosilane Reagent | Typical Conditions | Reactivity & Selectivity |

|---|---|---|

| Bromotrimethylsilane (TMSBr) | Acetonitrile or Dichloromethane, Room Temperature or moderate heat (e.g., 35°C). beilstein-journals.orgnih.gov | Highly reactive and chemoselective for P-O alkyl cleavage. google.comrsc.org Cleaves di-tert-butyl phosphonates under mild conditions. researchgate.netrsc.org |

| Chlorotrimethylsilane (TMSCl) | Higher temperatures (130-140°C) in solvents like chlorobenzene, or with NaI/LiI catalyst. google.comtandfonline.com | Less reactive than TMSBr; often requires harsher conditions or catalysis for less labile esters. tandfonline.com |

| Iodotrimethylsilane (TMSI) | Reacts to form bis(trimethylsilyl) esters which are then hydrolyzed. researchgate.net | Known to cleave a wider range of esters, including carboxyesters, with tert-butyl esters being particularly susceptible. beilstein-journals.org |

Boron tribromide (BBr3) is a powerful Lewis acid capable of cleanly and quantitatively dealkylating a variety of dialkyl phosphonates, including di-tert-butyl phosphonates, to their corresponding phosphonic acids. researchgate.net The reaction is generally compatible with a range of other functional groups. researchgate.net The mechanism of ether cleavage by BBr3, which is analogous to ester cleavage, is thought to initiate with the formation of a Lewis acid-base adduct between the phosphonate oxygen and the highly electrophilic boron center. nih.govcore.ac.uk This is followed by a nucleophilic attack by a bromide ion on the tert-butyl carbon, cleaving the C-O bond. nih.govcore.ac.uk Computational studies suggest a mechanism involving charged intermediates where one equivalent of BBr3 can cleave up to three equivalents of an ether. nih.govresearchgate.net

| Boron Reagent | Typical Conditions | Mechanism & Scope |

|---|---|---|

| Boron Tribromide (BBr3) | Aprotic solvent (e.g., toluene), low to elevated temperature (-30°C to 70°C). researchgate.net | Forms Lewis acid adduct, followed by bromide attack. nih.gov Effective for dimethyl, diethyl, diisopropyl, and di-tert-butyl phosphonates. researchgate.net |

| Organodichloroboranes (e.g., C6H11BCl2) | Mild conditions. researchgate.net | Used for the dealkylation of dialkyl phosphonates. researchgate.net |

Nucleophilic Reactivity and Derivatization Pathways

The primary amino group in di-tert-butyl (aminomethyl)phosphonate is nucleophilic and can readily undergo alkylation reactions. wikipedia.org This transformation, typically achieved by reacting the amine with an alkyl halide, allows for the synthesis of N-substituted derivatives. wikipedia.org The reaction proceeds via a standard nucleophilic aliphatic substitution mechanism.

However, a common challenge with the alkylation of primary amines is the potential for overalkylation, where the initially formed secondary amine can react further with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.org Control over the reaction stoichiometry and conditions is crucial to achieve selective mono-alkylation. Alternative methods, such as reductive amination, can also be employed for more controlled N-alkylation. The synthesis of N-alkyl-α-aminophosphonic acids has been achieved through methods like the reductive alkylation of azidoalkylphosphonates. researchgate.net

| Alkylating Agent | Reaction Type | Potential Products |

|---|---|---|

| Alkyl Halides (R-X) | Nucleophilic Aliphatic Substitution. wikipedia.org | N-alkyl, N,N-dialkyl (aminomethyl)phosphonates, Quaternary ammonium salts. |

| Aldehydes/Ketones with a reducing agent | Reductive Amination | N-alkyl or N,N-dialkyl (aminomethyl)phosphonates. |

| Michael Acceptors | Conjugate Addition | β-amino phosphonate derivatives. researchgate.net |

While dealkylation is the most common reaction of the phosphonate ester, the group itself can participate in other transformations. The phosphorus-carbon bond is robust, but the surrounding atoms offer sites for reactivity.

One of the cornerstone reactions of phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This involves the deprotonation of the carbon alpha to the phosphonate group using a strong base to form a stabilized carbanion. For this compound, this would involve deprotonation of the methylene (B1212753) (-CH2-) group. This nucleophilic carbanion can then react with aldehydes or ketones to form alkenes, with the elimination of a di-tert-butyl phosphate (B84403) salt. wikipedia.org

Additionally, transesterification reactions can occur where the tert-butyl groups are exchanged with other alcohols upon heating, altering the ester functionality without cleaving it to the acid. The phosphonate group can also be used as an anchor to graft molecules onto surfaces, such as metal oxides, which involves coordination of the phosphoryl oxygen to surface metal centers. researchgate.net

Investigation of Steric and Electronic Influences on Reactivity

The reactivity of this compound is significantly modulated by both steric and electronic factors. The presence of the two tert-butyl groups creates substantial steric hindrance around the phosphorus atom, which has a profound impact on the rates of many of its reactions.

Steric Hindrance:

The bulky nature of the tert-butyl groups physically obstructs the approach of nucleophiles to the electrophilic phosphorus center. This steric shield dramatically decreases the rate of reactions that proceed via a nucleophilic substitution mechanism at the phosphorus atom, such as hydrolysis. For instance, in the alkaline hydrolysis of phosphinates, a related class of organophosphorus compounds, increasing steric hindrance from diethyl to di-tert-butyl esters leads to a significant decrease in the reaction rate. This principle of sterically hindered phosphonates being less reactive is a well-established concept in organophosphorus chemistry. The stability imparted by these bulky groups can be advantageous in certain synthetic applications where the phosphonate moiety needs to be preserved while other parts of the molecule are being modified.

Electronic Effects:

The aminomethyl group introduces electronic effects that can either enhance or diminish the reactivity of the phosphonate group. The primary amino group, being basic, can be protonated under acidic conditions. A protonated amino group would exert an electron-withdrawing effect, potentially increasing the electrophilicity of the phosphorus atom and rendering it more susceptible to nucleophilic attack. Conversely, under neutral or basic conditions, the lone pair of electrons on the nitrogen atom can influence the electron density around the phosphonate moiety.

The chemical environment, including the presence of other functional groups, can significantly affect the reactivity of the phosphonate group through inductive effects, steric hindrance, and acid-base properties. researchgate.net For example, the introduction of electron-withdrawing groups, such as trifluoromethyl groups, in other aminophosphonates has been shown to increase the electrophilic character of the phosphonate and its rate of reaction with nucleophiles. nih.gov

| Structural Feature | Influence on Reactivity | Mechanism of Influence |

| Di-tert-butyl esters | Decreased reactivity towards nucleophilic substitution | Steric Hindrance: The bulky tert-butyl groups physically block the approach of nucleophiles to the phosphorus center. |

| Aminomethyl group (protonated) | Increased reactivity towards nucleophiles | Electronic Effect: The positively charged ammonium group acts as an electron-withdrawing group, increasing the electrophilicity of the phosphorus atom. |

| Aminomethyl group (neutral) | Potential for intramolecular catalysis or interaction | Electronic/Proximity Effect: The lone pair on the nitrogen can participate in intramolecular reactions or influence the local electronic environment. |

Degradation Pathways of Aminophosphonates

The degradation of aminophosphonates, including this compound, can proceed through several pathways, primarily involving the cleavage of the carbon-phosphorus (C-P) bond or the hydrolysis of the ester groups. The stability of the C-P bond makes its cleavage challenging, often requiring enzymatic or harsh chemical conditions.

Hydrolytic Degradation:

A primary degradation route for aminophosphonates in biological systems is through hydrolytic pathways. acs.org These pathways often begin with the enzymatic transformation of the amino group. For instance, the degradation of 2-aminoethylphosphonate (AEP) can be initiated by a transaminase enzyme, which converts the amino group to a carbonyl group, forming phosphonoacetaldehyde. acs.org This transformation facilitates the subsequent cleavage of the C-P bond by a hydrolase. acs.org

For this compound, a similar initial transformation of the aminomethyl group could occur, leading to an intermediate that is more susceptible to C-P bond cleavage.

Deamination:

The deamination of 1-aminoalkylphosphonic acids, which are the de-esterified analogs of compounds like this compound, has been shown to yield a variety of products. nih.gov Reaction with nitrous acid can lead to substitution products (1-hydroxyalkylphosphonic acids), elimination products (vinylphosphonic acids), and rearrangement products. nih.gov This suggests that under certain conditions, the aminomethyl group of this compound could undergo deamination, leading to a cascade of further reactions and degradation products.

Ester Hydrolysis:

The tert-butyl ester groups of this compound can be hydrolyzed to yield the corresponding phosphonic acid. This hydrolysis can occur under acidic or basic conditions. However, as previously discussed, the steric hindrance of the tert-butyl groups significantly slows down the rate of alkaline hydrolysis. Acid-catalyzed hydrolysis of dialkyl phosphonates typically proceeds in two steps, with the cleavage of the second ester group often being the rate-determining step. nih.gov The deprotection of tert-butyl esters can also be achieved under specific acidic conditions. mit.edu

Thermal Decomposition:

The likely degradation pathways for this compound are summarized in the table below:

| Degradation Pathway | Initiating Step | Key Intermediates | Final Products (Hypothetical) |

| Enzymatic Hydrolysis | Transamination of the aminomethyl group | Phosphonyl-containing aldehyde | (Aminomethyl)phosphonic acid, formaldehyde, inorganic phosphate |

| Chemical Deamination | Reaction with a deaminating agent (e.g., nitrous acid) | Phosphonoalkylium ion | (Hydroxymethyl)phosphonic acid di-tert-butyl ester, other rearranged products |

| Acid/Base Hydrolysis | Protonation or nucleophilic attack at the ester carbonyl | Mono-tert-butyl (aminomethyl)phosphonate | (Aminomethyl)phosphonic acid, tert-butanol (B103910) |

It is important to note that the specific conditions (pH, temperature, presence of enzymes or other reagents) will determine the predominant degradation pathway and the resulting products.

Advanced Spectroscopic and Structural Characterization of Di Tert Butyl Aminomethyl Phosphonate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organophosphorus compounds. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, a comprehensive understanding of the molecular framework of di-tert-butyl (aminomethyl)phosphonate derivatives can be achieved.

Elucidation of Molecular Structure via ¹H, ¹³C, and ³¹P NMR

The chemical shifts and coupling constants observed in NMR spectra provide a detailed map of the atomic connectivity within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound derivatives typically reveals characteristic signals for the tert-butyl and aminomethyl protons. For instance, in tert-butyl (2-aminoethyl)carbamate, the tert-butyl protons appear as a singlet at approximately 1.43 ppm, while the methylene (B1212753) protons adjacent to the nitrogen atoms show distinct triplets. rsc.org Similarly, the ¹H NMR spectrum of di-tert-butylphosphine (B3029888) displays signals corresponding to the tert-butyl groups. chemicalbook.com The chemical shifts can be influenced by the solvent used, with variations observed in different deuterated solvents like CDCl₃, (CD₃)₂CO, and C₆D₆. carlroth.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For tert-butyl carbamate (B1207046) derivatives, the carbonyl carbon of the Boc group resonates around 156 ppm, and the quaternary carbon of the tert-butyl group appears near 79 ppm. rsc.org The methyl carbons of the tert-butyl group are typically found at approximately 28 ppm. rsc.orgchemicalbook.com In di-tert-butyl phosphite (B83602), the carbons of the tert-butyl groups are also readily identified. sigmaaldrich.com

³¹P NMR Spectroscopy : As a nucleus with a spin of ½, ³¹P is highly informative for characterizing phosphonates. The ³¹P NMR chemical shift is sensitive to the electronic environment of the phosphorus atom. For di-tert-butyl phosphite, the phosphorus signal is a key indicator of its structure. chemrxiv.org In studies of related α-aminophosphonates, the ³¹P NMR spectra show distinct peaks that can be used to monitor reactions and identify products. rsc.orgresearchgate.net The chemical shifts for phosphonates generally fall within a specific range, aiding in their identification. organicchemistrydata.org

Below is an interactive table summarizing typical NMR data for related structures.

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H | tert-Butyl (CH₃) | ~1.43 | s | - | rsc.org |

| ¹H | Aminomethyl (CH₂) | ~3.20 | t | ~4 | rsc.org |

| ¹³C | tert-Butyl (C(CH₃)₃) | ~79 | s | - | rsc.org |

| ¹³C | tert-Butyl (CH₃) | ~28 | s | - | rsc.org |

| ³¹P | Phosphonate (B1237965) | Varies | s or d | - | chemrxiv.orgrsc.org |

Analysis of Stereochemical Features using NMR

NMR spectroscopy is a powerful tool for investigating the three-dimensional arrangement of atoms in a molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between nuclei, providing insights into conformational preferences. nih.gov For chiral aminophosphonates, diastereomers can often be distinguished by their unique NMR spectra, as the different spatial arrangements of substituents lead to distinct chemical shifts and coupling constants. nih.gov The analysis of coupling constants, such as ³J(P,H) and ³J(C,P), can also provide valuable information about dihedral angles and, consequently, the conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. This technique is crucial for confirming the identity of newly synthesized this compound derivatives. For example, HRMS has been used to confirm the elemental composition of various α-aminophosphonates and their intermediates. nih.gov The calculated mass for a proposed formula is compared to the experimentally measured mass, with a close match providing strong evidence for the compound's identity.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of α-aminophosphonates has been studied in detail. nih.gov Common fragmentation pathways include the loss of the phosphite moiety and cleavage of bonds adjacent to the nitrogen atom. libretexts.org For instance, in many amine-containing compounds, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the reconstruction of the molecular structure. nih.govnih.gov The fragmentation of di-tert-butyl phosphite has also been characterized, providing reference data for related structures. nist.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound derivatives exhibits characteristic absorption bands.

Key vibrational modes include:

N-H stretching : Typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching : Aliphatic C-H stretches appear just below 3000 cm⁻¹.

P=O stretching : A strong absorption band for the phosphonyl group is expected in the range of 1200-1300 cm⁻¹.

P-O-C stretching : These vibrations are typically found in the fingerprint region, around 1000-1100 cm⁻¹.

The IR spectra of related compounds, such as ethyl 3-(tert-butylamino)propanoate, show characteristic peaks for the functional groups present. rsc.org Studies on dibutyl phosphonate and various alkyl nitrites have also utilized IR spectroscopy to identify conformational isomers. researchgate.netnih.gov

Below is an interactive table of expected IR absorption bands for this compound derivatives.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3500 | Medium |

| C-H (aliphatic) | Stretch | 2850-2970 | Strong |

| P=O | Stretch | 1200-1300 | Strong |

| P-O-C | Stretch | 1000-1100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Research into the solid-state structures of aminophosphonates is critical for understanding their chemical behavior, including their coordination properties and potential applications in materials science and medicinal chemistry. The bulky tert-butyl groups in this compound and its derivatives are expected to significantly influence their crystal packing and conformational preferences.

Detailed Research Findings on a Structurally Related Derivative

A notable example from the literature that provides insight into the crystallographic features of compounds bearing the di-tert-butylphenyl and phosphonate moieties is the study of dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate . Although this compound is a dimethyl ester and features additional substitution, its crystallographic analysis reveals key structural details that are likely to be relevant to the di-tert-butyl ester analogue.

The crystal structure of dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate was determined by single-crystal X-ray diffraction. researchgate.netdoaj.org The compound crystallizes in the monoclinic space group P2₁/c. doaj.org The analysis of the crystal structure provides precise measurements of the unit cell dimensions and other crystallographic parameters, which are summarized in the table below.

The precise bond lengths and angles within the phosphonate group and the surrounding molecular framework have been determined, offering a benchmark for computational studies and for understanding the electronic and steric effects of the substituents.

Crystallographic Data for a Related Phosphonate Derivative

The following interactive table summarizes the key crystallographic data for dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate. doaj.org

| Parameter | Value |

| Chemical Formula | C₂₃H₃₃O₄P |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4629(3) |

| b (Å) | 11.4909(5) |

| c (Å) | 19.3341(9) |

| α (°) | 90 |

| β (°) | 98.201(4) |

| γ (°) | 90 |

| Volume (ų) | 2300.73(16) |

| Z | 4 |

| Temperature (K) | 298 |

| R_gt(F) | 0.0550 |

| wR_ref(F²)_ | 0.1109 |

Table 1: Crystallographic data for dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate. doaj.org

It is important to reiterate that this data is for a structurally related derivative and not for this compound itself. The substitution of the dimethyl ester for a di-tert-butyl ester and the different groups attached to the methyl carbon of the phosphonate would lead to different unit cell parameters and potentially a different crystal packing arrangement. However, the fundamental geometry of the phosphonate group and the influence of the bulky tert-butyl substituents on the phenyl ring are expected to show similarities.

Computational Chemistry and Theoretical Modeling of Di Tert Butyl Aminomethyl Phosphonate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Di-tert-butyl (aminomethyl)phosphonate, DFT serves as a versatile tool to explore various chemical and physical properties.

DFT calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the most energetically favorable route from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating their associated activation energies. For this compound, theoretical studies suggest that a reaction mechanism could involve an initial imine formation. smolecule.com DFT calculations, potentially using functionals like M06-2X with a basis set such as 6-311+G(d), can be employed to model the energetics of such proposed pathways, including dissociation steps. smolecule.com

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand electronic transitions. DFT is used to calculate parameters that correspond to various spectroscopic techniques. The infrared (IR) spectrum of this compound, for instance, shows characteristic absorption bands for its functional groups. smolecule.com Theoretical DFT calculations can compute the vibrational frequencies corresponding to these bands, aiding in their assignment. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

The three-dimensional arrangement of atoms in a molecule is crucial to its function and reactivity. Conformational analysis using DFT involves calculating the energies of different spatial arrangements (conformers) of this compound to identify the most stable, lowest-energy geometry. By systematically rotating the single bonds within the molecule, a potential energy landscape can be generated, revealing the various stable and metastable conformers and the energy barriers between them. These calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Molecular Dynamics Simulations in Solution and Material Systems

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or integrated within a larger material system. smolecule.com These simulations provide detailed information on its translational and rotational motion, conformational changes, and interactions with surrounding molecules, which is critical for understanding its behavior in practical applications.

Theoretical Insights into Steric and Electronic Properties

The chemical behavior of this compound is governed by its steric and electronic properties. The bulky di-tert-butyl groups create significant steric hindrance, which influences how the molecule interacts with other reactants and its preferred conformational geometries. bath.ac.uk

Computational methods provide quantitative measures of these properties.

Electronic Properties : DFT calculations can determine key electronic descriptors. Frontier Molecular Orbital theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Steric Properties : The steric effects of the bulky tert-butyl groups can be quantified through computational analysis of the molecular structure and electrostatic potential maps, which show the regions of positive and negative charge distribution around the molecule. smolecule.com

Note: Detailed, peer-reviewed computational studies specifically focused on this compound are not widely available in the public domain. The information presented is based on general principles of computational chemistry and limited available data. Consequently, specific quantitative data for parameters such as bond lengths, angles, and energies, which would typically be presented in data tables, are not available.

Applications and Utility of Di Tert Butyl Aminomethyl Phosphonate in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

As a bifunctional molecule containing both a nucleophilic amine and a phosphonate (B1237965) ester, Di-tert-butyl (aminomethyl)phosphonate serves as a crucial building block for introducing the aminomethylphosphonate (B1262766) moiety into larger, more complex structures.

Phosphonomethylation Strategies for Building Block Formation

The aminomethylphosphonate unit is a key structural motif in a variety of biologically active compounds. This compound and its derivatives are instrumental in phosphonomethylation reactions, which involve the attachment of a phosphonomethyl group to a substrate. While related reagents are often used, the core utility lies in the stable, protected phosphonate group that can be incorporated into molecules.

This compound is a synthetic equivalent, or synthon, for α-aminophosphonates. These are important as phosphorus-containing analogues of α-amino acids and are valued in medicinal chemistry. wikipedia.org The synthesis of more complex α-aminophosphonates can be achieved through reactions that capitalize on the reactivity of the amine group.

Table 1: Synthetic Applications of Aminophosphonate Building Blocks

| Reaction Type | Precursors | Product Class | Significance |

|---|---|---|---|

| N-Alkylation/N-Arylation | This compound, Alkyl/Aryl Halide | Substituted α-Aminophosphonates | Synthesis of peptidomimetics and enzyme inhibitors. |

| Amidation | This compound, Acyl Chloride/Carboxylic Acid | N-Acyl-α-aminophosphonates | Creation of modified peptides and bioactive conjugates. |

Precursor to Phosphonic Acid Functional Groups

A significant feature of di-tert-butyl phosphonate esters is their utility as precursors to phosphonic acids. The tert-butyl groups are sterically bulky protecting groups that can be removed under relatively mild acidic conditions, a process often referred to as deprotection or hydrolysis. This transformation is crucial for unmasking the biologically active phosphonic acid moiety in the final step of a synthesis.

The dealkylation is typically achieved using strong acids like hydrochloric acid or, more commonly for tert-butyl esters, trifluoroacetic acid (TFA). The reaction proceeds via a mechanism where the acid protonates the ester oxygen, followed by the elimination of isobutylene (B52900), a stable carbocation. This process is often clean and high-yielding. nih.gov The preparation of aminomethylphosphonic acid (AMPA), a significant glyphosate (B1671968) metabolite, from its protected ester form serves as a prime example of this type of hydrolysis. nih.govresearchgate.netcranfield.ac.uk

This method avoids the harsh conditions that might be required for the cleavage of other alkyl esters (e.g., dimethyl or diethyl), thereby preserving sensitive functional groups elsewhere in the molecule. nih.gov

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency in synthetic chemistry. The Kabachnik-Fields reaction is a classic MCR that produces α-aminophosphonates from the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (B83602). wikipedia.orgmdpi.com

Given its structure, this compound contains the requisite amine functionality to participate in a Kabachnik-Fields reaction. In such a scenario, it would serve as the amine component, reacting with a carbonyl compound and a second, different phosphite to generate a more complex molecule containing two distinct phosphonate groups. This strategy allows for the rapid assembly of bisphosphonate structures, which are of interest in medicinal chemistry and materials science. The reaction mechanism typically proceeds through the formation of an imine intermediate, which is then attacked by the phosphite. nih.govorganic-chemistry.orgmdpi.com

Contributions to Ligand Development for Catalysis

The application of this compound extends into the realm of coordination chemistry and catalysis, primarily through the use of its aminophosphonate functional group as a ligand for transition metals.

Design and Synthesis of Di-tert-alkylphosphine Derivatives

The conversion of phosphonates, which feature a P=O double bond and P-O-C linkages, into phosphines (containing P-C bonds and a lone pair) involves significant chemical reduction and is not a common or straightforward synthetic route. The synthesis of bulky alkylphosphine ligands, such as tri-tert-butylphosphine, typically follows other pathways, such as the reaction of PCl₃ with Grignard reagents. nih.gov Therefore, this compound is not generally considered a direct precursor for synthesizing di-tert-alkylphosphine ligands.

Influence on Homogeneous Transition Metal Catalysis

While not a precursor to phosphine (B1218219) ligands, the aminophosphonate moiety within this compound can itself act as an effective ligand for coordinating with transition metals. Aminophosphonates are known to form stable complexes with a variety of metals, including copper(II), by binding through the nitrogen atom of the amine and the oxygen atoms of the phosphonate group. tandfonline.comresearchgate.net

These metal complexes have demonstrated utility in catalysis. For instance, aminophosphonate-functionalized polymers have been used to immobilize transition metals, creating heterogeneous catalysts for oxidation reactions. researchgate.net The coordination environment provided by the aminophosphonate ligand can influence the catalytic activity and selectivity of the metal center. Furthermore, palladium complexes incorporating aminophosphine (B1255530) ligands have shown good catalytic activity in important carbon-carbon bond-forming reactions like the Heck and Suzuki cross-coupling reactions. dicle.edu.tr The broader class of aminophosphine ligands, which share structural similarities, are widely used in ruthenium-catalyzed hydrogenation reactions, highlighting the importance of the amino-phosphine/phosphonate scaffold in catalysis. sigmaaldrich.com

Table 2: Catalytic Applications of Aminophosphonate and Aminophosphine Ligands

| Catalyst System | Metal | Reaction Type | Reference |

|---|---|---|---|

| Aminophosphonate Complexes | Copper(II) | Oxidation, Anticancer Activity | tandfonline.comresearchgate.net |

| Aminophosphine Complexes | Palladium(II) | Heck & Suzuki Cross-Coupling | dicle.edu.tr |

Development of Advanced Materials

The unique chemical properties of this compound and its derivatives are leveraged in the creation of sophisticated materials with tailored functionalities. The presence of both an amino group and a phosphonate moiety allows for diverse chemical transformations, leading to the development of novel polymeric systems, coordination polymers, and engineered surfaces.

Synthesis of Phosphonated Polymeric Systems

The creation of polymers containing the aminomethylphosphonic acid group is a significant area of materials science, and this compound is an important precursor in this field. The tert-butyl groups act as protecting groups for the phosphonic acid, which can be removed under specific conditions to allow for polymerization or to unmask the acidic functionality in the final polymer.

Polyaminomethylphosphonic acids can be synthesized through the radical polymerization of monomers derived from aminomethylphosphonic acid. tandfonline.com For instance, monomers like diallylaminomethylphosphonic acid, which can be synthesized from diallylamine, formaldehyde, and phosphorous acid, undergo cyclopolymerization to form polymers with pyrrolidinium (B1226570) rings in their structure. tandfonline.com Another approach involves the acylation of aminomethylphosphonic acid to produce monomers such as acryloylaminomethylphosphonic acid, which can then be polymerized. tandfonline.com These polymers often exhibit zwitterionic characteristics in aqueous solutions across a specific pH range. tandfonline.com

More advanced polymerization techniques are also employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used to synthesize methacrylate (B99206) derivatives bearing aminobisphosphonate pendant groups. nih.gov This method allows for good control over the polymerization process, and the resulting phosphonate ester groups can be hydrolyzed to yield water-soluble, pH-responsive polymers with phosphonic acid functionalities. nih.gov Additionally, ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers is another strategy to create well-defined phosphonate-functionalized polycarbonates. nih.gov These methods open pathways to biodegradable polymers with phosphonate groups, addressing environmental concerns associated with traditional vinyl-based polymer backbones. nih.gov

Table 1: Examples of Monomers for Phosphonated Polymeric Systems

| Monomer Name | Synthesis Method | Polymerization Technique | Reference |

|---|---|---|---|

| Diallylaminomethylphosphonic acid | Mannich-type reaction of diallylamine, formaldehyde, and phosphorous acid | Radical Cyclopolymerization | tandfonline.com |

| Acryloylaminomethylphosphonic acid | Acylation of aminomethylphosphonic acid | Radical Polymerization | tandfonline.com |

| Ethyl N,N-tetramethylbis(phosphonate)-bis(methylene) amine methacrylate | Reaction of an amine with a methacrylate derivative | RAFT Polymerization | nih.gov |

Construction of Metal-Organic Frameworks (MOFs) and Related Coordination Polymers

The deprotected form of this compound, aminomethylphosphonic acid (AMPA), is a highly effective building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. osti.gov The ability of AMPA to act as a bi-functional linker, coordinating to metal centers through both its phosphonate and amino groups, facilitates the creation of diverse and structurally unique polymeric networks. osti.gov

Research has shown that the reaction of AMPA with various divalent metal salts—including zinc, cadmium, mercury, lead, copper, and silver—under aqueous conditions yields a range of metal-phosphonate polymers with distinct structural motifs. osti.gov The specific structure of the resulting framework is dictated by the coordination preference of the metal center. osti.gov This approach has even led to the successful synthesis of a bimetallic (Cu/Ag) metal-organic framework, demonstrating the versatility of AMPA as a ligand in complex supramolecular assembly. osti.gov

Phosphonate-based MOFs are noted for their high thermal and chemical stability, which stems from the strong metal-oxygen coordination bonds formed by the phosphonate group. nih.gov The incorporation of an amino group, as provided by AMPA, introduces a basic site into the framework. This creates bifunctional acid-base catalysts. For example, amino-functionalized MOFs like MIL-101(Al)-NH2 have been shown to efficiently catalyze one-pot sequential reactions, such as deacetalization-Knoevenagel condensation, outperforming conventional catalysts. rsc.org The amino groups can also serve as coordination sites for immobilizing functional nanoparticles, such as gold nanoparticles, creating highly active and reusable catalysts for various oxidation reactions. rsc.org

Surface Modification and Hybrid Material Engineering

Aminomethylphosphonic acid (AMPA), obtained after the deprotection of this compound, is a highly effective agent for surface modification and the engineering of hybrid materials. The phosphonate group exhibits a strong affinity for a variety of metal oxide surfaces, forming stable, covalent bonds that anchor the molecule to the substrate.

Studies on the surface modification of titanium dioxide (TiO2) have provided insights into the impact of the alkyl chain length of amino-alkylphosphonic acids on surface properties. When comparing aminomethyl-, aminopropyl-, and aminohexylphosphonic acids, it was found that the shortest chain, aminomethylphosphonic acid, leads to different surface interactions and binding confirmations at the phosphonate moiety compared to its longer-chain counterparts. mdpi.com This ability to tune surface properties is critical for designing materials with specific functionalities.

The interaction of AMPA with iron oxides, such as goethite, has been studied in detail. It forms inner-sphere complexes where the phosphonate group binds directly to the iron oxide surface, either in a monodentate or a bridging bidentate fashion, while the amino group remains uncoordinated and available for further interactions. nih.gov This robust binding is utilized in creating functional hybrid materials. For instance, magnetic nanoparticles (MNPs) can be coated with polydopamine and then functionalized with metal ions to enhance the selective adsorption of AMPA and related compounds from water. rsc.org Theoretical studies have also explored the adsorption of AMPA on materials like pristine and transition metal-doped graphene, suggesting that such materials could be effective adsorbents for water remediation. researchgate.net

Mechanistic Investigations in Biochemical Analogues

The structural similarity of the aminomethylphosphonate group to natural phosphates and amino acid transition states makes it an invaluable tool for biochemical studies. By acting as a stable mimic of biologically important molecules, it allows researchers to probe the mechanisms of enzyme function and environmental transformations.

Elucidation of Interactions with Phosphate-Binding Sites

Phosphonates, including aminomethylphosphonic acid, are widely used as isosteric mimics of phosphates in the study of enzyme-substrate interactions. researchgate.net They are structurally similar to phosphates but replace a P-O bond with a more stable P-C bond, making them resistant to enzymatic hydrolysis. This stability allows them to act as effective inhibitors and probes for enzymes that process phosphorylated substrates. researchgate.net

Aminophosphonates can mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of peptidases. researchgate.netrsc.org For example, phosphorus-containing amino acid analogues have been shown to be effective inhibitors of leucine (B10760876) aminopeptidase. The protonated amino group in some α-aminophosphonates can engage in cation–π interactions and hydrogen bonding within the active site of enzymes like acetylcholinesterase, binding to both the peripheral anionic site and the catalytic anionic site. nih.gov

Furthermore, phosphonomethyl analogues of aminoacyl adenylates, which are key intermediates in protein synthesis, have been synthesized to study their interaction with aminoacyl-tRNA synthetases. nih.gov Studies with valyl-tRNA synthetase revealed that while the phosphonate analogue of valine had a comparable affinity to the natural amino acid, the corresponding adenylate analogue bound much less tightly, indicating that the enzyme specifically recognizes the anhydride (B1165640) linkage of the natural intermediate. nih.gov These types of studies, which use stable phosphonate analogues, are crucial for understanding the binding specificity and catalytic mechanisms of phosphate-binding enzymes. researchgate.netnih.gov

Studies on Environmental Transformations of Aminophosphonates

Aminomethylphosphonic acid (AMPA) is a key compound in environmental science, primarily known as the major degradation product of the widely used herbicide glyphosate. wikipedia.orgnih.gov It is also a breakdown product of other aminopolyphosphonates used as scaling inhibitors in water treatment systems. wikipedia.org Consequently, understanding the environmental fate and transformation of AMPA is of significant importance.

The primary pathway for AMPA degradation in the environment is microbial activity. wikipedia.org Various bacterial strains can utilize AMPA, breaking the carbon-phosphorus (C-P) bond through the action of C-P lyase enzymes. researchgate.net This process ultimately mineralizes the compound into inorganic phosphate (B84403), carbon dioxide, and ammonia (B1221849). wikipedia.orgtaylorandfrancis.com Researchers have successfully isolated specific bacterial consortia from environmental sources, such as water treatment filters and soil, that are capable of efficiently degrading AMPA. cranfield.ac.uk Some of these identified species, like Myroides sp. and Pseudochrobactrum saccharolyticum, represent novel AMPA degraders with potential applications in bioremediation and sustainable water treatment technologies. cranfield.ac.uk

Besides biodegradation, abiotic degradation pathways also exist. Under laboratory conditions, minerals such as manganese oxide (birnessite) have been shown to catalyze the chemical degradation of AMPA. wikipedia.orgnih.gov However, in most soil environments, the microbial degradation pathway is considered the more significant route for its transformation. wikipedia.org The persistence of AMPA in the environment is a concern, as it can be more persistent than its parent compound, glyphosate, and has been detected in surface water, groundwater, and soil. taylorandfrancis.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Aminomethylphosphonic acid | AMPA |

| Acryloylaminomethylphosphonic acid | - |

| Diallylaminomethylphosphonic acid | - |

| Ethyl N,N-tetramethylbis(phosphonate)-bis(methylene) amine methacrylate | MAC2NP2 |

| Glyphosate | GLP |

| Zinc | Zn |

| Cadmium | Cd |

| Mercury | Hg |

| Lead | Pb |

| Silver | Ag |

| Copper | Cu |

| Titanium dioxide | TiO2 |

| Goethite | - |

| Acetylcholinesterase | - |

| Leucine aminopeptidase | - |

Future Perspectives and Research Directions for Di Tert Butyl Aminomethyl Phosphonate

Innovations in Synthetic Pathways and Methodologies

The synthesis of α-aminophosphonates is a mature field, yet there is continuous demand for more efficient, sustainable, and versatile methodologies. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), remains a cornerstone for producing these compounds. nih.govresearchgate.net Future innovations for synthesizing Di-tert-butyl (aminomethyl)phosphonate and its derivatives will likely focus on greener and more atom-economical approaches.

Key research directions include:

Catalyst-Free and Solvent-Free Conditions: There is a significant push towards developing protocols that minimize or eliminate the need for catalysts and harmful organic solvents. mdpi.com Microwave-assisted synthesis, for instance, has been shown to facilitate catalyst-free, solvent-free diastereoselective synthesis of α-aminophosphonates, offering a green alternative to conventional methods. mdpi.com

Novel Catalytic Systems: While catalyst-free methods are ideal, the development of highly efficient and recyclable catalysts remains a major focus. Recent research has explored the use of nanocatalysts, such as polyaniline-doped manganese (PAni-Mn), which demonstrate excellent catalytic activity, leading to high yields and short reaction times under mild conditions. researchgate.net Other approaches utilize L-cysteine functionalized magnetic nanoparticles, which can be easily recovered and reused, enhancing the sustainability of the process. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area. rsc.org Chiral organocatalysts, such as those based on pyrrolidine (B122466) or squaramide, have been successfully employed in the asymmetric synthesis of α-aminophosphonates, achieving high yields and enantioselectivities. mdpi.com This opens a promising avenue for producing optically active derivatives of this compound.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting multicomponent reactions like the Kabachnik-Fields synthesis to flow systems could enable more efficient and automated production of aminophosphonates.

Table 1: Comparison of Synthetic Methodologies for α-Aminophosphonates

| Methodology | Catalyst Example | Key Advantages | Relevant Findings |

|---|---|---|---|

| Kabachnik-Fields Reaction | p-Toluenesulfonic acid (PTSA) mdpi.com | High versatility, one-pot synthesis. | Efficient for a wide range of aldehydes, amines, and phosphites. nih.govmdpi.com |

| Aza-Pudovik Reaction | Tetramethylguanidine nih.gov | Pre-formation of imine allows for controlled addition. | Useful for substrates where the Kabachnik-Fields reaction gives moderate yields. nih.govrsc.org |

| Nanocatalysis | Polyaniline-Manganese (PAni-Mn) researchgate.net | High catalytic activity, recyclability, mild conditions. | Leads to high yields and short reaction times. researchgate.net |

| Asymmetric Organocatalysis | Chiral Squaramide or Phosphoric Acid mdpi.com | Enables synthesis of enantiomerically enriched products. | High yields (up to 98%) and excellent enantioselectivities (up to 99% ee) have been achieved. mdpi.com |

| Microwave-Assisted Synthesis | Catalyst-Free mdpi.com | Rapid, efficient, often solvent-free. | Can achieve high diastereoselectivity in the absence of a catalyst. mdpi.com |

Exploitation in Novel Catalytic Systems

The structural motifs within this compound, specifically the nitrogen atom and the phosphonate (B1237965) group, make it and its derivatives prime candidates for use as ligands in homogeneous catalysis. These groups can act as bidentate or monodentate ligands, coordinating with various transition metals to form catalytically active complexes.

Future research is expected to explore:

Asymmetric Catalysis: Chiral aminophosphonates are valuable ligands for asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. researchgate.net By synthesizing chiral variants of this compound, new catalytic systems could be developed. The steric bulk of the di-tert-butyl groups could impart unique selectivity to the catalytic center.

Bioorthogonal Catalysis: This emerging field uses transition metal catalysts to perform reactions within biological systems. nih.gov Phosphonate-containing molecules can be incorporated into larger scaffolds, such as polymers, to create nano-catalysts that can activate prodrugs at a specific site, like a tumor. nih.gov The this compound moiety could serve as a foundational component for such advanced catalytic platforms.

Multifunctional Catalysts: The integration of phosphonate ligands with other functionalities, such as targeting ligands or imaging probes, can lead to multifunctional catalysts. nih.gov These systems could enable site-specific reactions with simultaneous tracking of catalytic activity, providing valuable insights for therapeutic and diagnostic applications. nih.gov

Table 2: Potential Catalytic Applications for Aminophosphonate Ligands

| Catalytic Application | Metal Center | Ligand Type | Potential Role of this compound Derivative |

|---|---|---|---|

| Asymmetric Hydrogenation researchgate.net | Rhodium, Ruthenium | Chiral Phosphines, Phosphites, Phosphonites | Chiral derivative could serve as a P,N-bidentate ligand to induce enantioselectivity. |

| Palladium-Catalyzed Cross-Coupling organic-chemistry.org | Palladium | Phosphine-based (e.g., CataCXium A, Xantphos) | Could be modified into a ligand to stabilize the Pd(0)/Pd(II) catalytic cycle. |

| In Vivo Prodrug Activation nih.gov | Palladium | Polymer-encapsulated phosphine (B1218219) ligands | Could be part of a biocompatible scaffold for targeted cancer therapy. |

| Copper-Catalyzed Reactions nih.gov | Copper | Polymer-modified complexes | Can be designed to create intelligent catalysts responsive to external stimuli like ultrasound. |

Advancement in Functional Materials Development

Phosphonates are highly effective building blocks for a wide range of functional materials due to their strong binding affinity for metal ions and their inherent stability. nih.govwasserdreinull.de The unique structure of this compound, combining a coordinating amine with a phosphonate linker protected by bulky ester groups, offers significant potential for creating novel materials.

Promising research avenues include:

Metal-Organic Frameworks (MOFs): While carboxylates are the most common linkers in MOFs, phosphonates are gaining attention for their ability to form robust, water-stable frameworks. nih.govmdpi.com The deprotected form, (aminomethyl)phosphonic acid, could be used as a linker to construct novel MOFs with tailored porosity and active sites (from the amino group) for applications in gas storage, separation, and heterogeneous catalysis. mdpi.comacs.org

Hybrid Mesoporous Materials: Researchers are developing non-siliceous hybrid materials by combining metal oxides with phosphonate coupling agents. nih.gov A one-step, non-hydrolytic sol-gel process has been used to create bridged mesoporous titania-bisphosphonate hybrids with high surface areas (up to 520 m²·g⁻¹) and tunable porosity. nih.gov this compound could be used to functionalize the surfaces of metal oxide nanoparticles (e.g., TiO₂, SnO₂), creating hybrid materials with controlled surface properties. researchgate.net

Surface Functionalization: The phosphonate group serves as an excellent anchor for grafting molecules onto various surfaces. This compound can be used to modify the surface of nanoparticles, creating a layer with reactive amino groups available for further chemical modification. researchgate.net This is crucial for applications in biosensing, drug delivery, and creating composite materials.

Table 3: Properties and Applications of Phosphonate-Based Materials

| Material Type | Key Components | Characteristic Properties | Potential Application |

|---|---|---|---|

| Metal Phosphonate MOFs mdpi.com | Metal ions, Phosphonic acid linkers | High thermal and chemical stability, permanent porosity. | Gas separation (CO₂ capture), heterogeneous catalysis. mdpi.com |

| Bridged Mesoporous Oxo-Phosphonates nih.gov | TiO₂, Bisphosphonate linkers | High surface area (up to 520 m²·g⁻¹), tunable mesoporosity, water stability. | Catalysis, sorption, advanced composites. nih.govnih.gov |

| Phosphonate-Functionalized Silica (B1680970) rsc.org | Mesoporous silica (e.g., KIT-6), Phosphonate groups | High efficiency and selectivity for specific ions. | Radionuclide extraction (uranium, thorium). rsc.org |

| MOF/P-TiO₂ Heterojunctions rsc.org | Phosphonate-based MOF, Phosphated TiO₂ | Enhanced light absorption, efficient charge separation. | Photocatalytic degradation of environmental pollutants. rsc.org |

Deeper Theoretical Understanding of Reactivity and Structure

Computational chemistry provides powerful tools for understanding the fundamental properties of molecules, predicting their reactivity, and guiding experimental design. For this compound, theoretical studies, particularly using Density Functional Theory (DFT), can offer profound insights that are difficult to obtain through experimental means alone. nih.gov

Future theoretical investigations are expected to focus on:

Conformational Analysis: The bulky tert-butyl groups can significantly influence the molecule's preferred three-dimensional structure. A detailed conformational analysis can identify the most stable geometries, which is crucial for understanding its interaction with other molecules, such as metal centers in catalysts or active sites in enzymes.

Electronic Structure and Reactivity Descriptors: DFT calculations can determine key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO gap is an indicator of chemical reactivity and stability. Other quantum chemical parameters, such as electronegativity, hardness, and softness, can be calculated to predict the molecule's behavior in chemical reactions. nih.govdntb.gov.ua

Reaction Mechanisms: Computational modeling can elucidate the detailed mechanisms of reactions involving this compound, such as its synthesis via the Kabachnik-Fields reaction or its role as a ligand in catalysis. For example, DFT has been used to calculate the energy diagrams for proposed reaction pathways in phosphonate synthesis, confirming that imine formation is often the rate-limiting step. rsc.org

Vibrational Analysis: Theoretical calculations of vibrational frequencies (e.g., IR and Raman spectra) can aid in the structural characterization of the compound and its derivatives. nih.gov Comparing calculated spectra with experimental data provides a powerful method for confirming the structure of newly synthesized molecules. nih.gov

**Table 4: Representative Quantum Chemical Parameters for an α-Aminophosphonate Derivative***

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | A measure of an atom's attraction to bonding electrons. | 3.08046 |

| Hardness (η) | Resistance to deformation of the electron cloud or polarization. | 2.81924 |

| Softness (σ) | The reciprocal of hardness, indicating reactivity. | 0.45612 |

\Data for diethyl(4-hydroxyphenyl) [(pyridine-4-yl)amino]methylphosphonate, calculated at the B3LYP/6-31G(d,p) level, serving as an illustrative example for the class of α-aminophosphonates. nih.gov*

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies proton and carbon environments, resolving rotameric mixtures (e.g., tert-butyl groups appearing as split signals due to restricted rotation) .

- ³¹P NMR : Confirms phosphorus connectivity and detects impurities (e.g., unreacted phosphite intermediates).

- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers or byproducts .

How does the hydrolysis mechanism of di-tert-butyl phosphonate differ from other dialkyl phosphonates, and what experimental factors dictate the choice of acidic conditions?

Advanced

Di-tert-butyl phosphonate undergoes SN1 hydrolysis due to steric hindrance from bulky tert-butyl groups, which stabilize carbocation intermediates. This contrasts with smaller dialkyl phosphonates (e.g., dimethyl), which follow SN2 pathways .

- Mild conditions : Trifluoroacetic acid (TFA) cleaves tert-butyl groups efficiently without degrading acid-sensitive substrates (e.g., peptide conjugates) .

- Harsh conditions : Concentrated HCl/HBr is avoided due to potential side reactions (e.g., ester degradation).

How can researchers design experiments to optimize the hydrolysis of di-tert-butyl phosphonate esters in acid-sensitive substrates?

Q. Advanced

- Solvent selection : Use dichloromethane or acetonitrile to solubilize substrates while minimizing side reactions.

- Acid scavengers : Add propylene oxide to neutralize excess acid post-hydrolysis .

- Monitoring : Track reaction progress via ³¹P NMR to ensure complete deprotection without over-hydrolysis .

In the synthesis of Tenofovir, how does the di-tert-butyl phosphonate route improve upon traditional methods, and what scalability challenges exist?

Advanced

The di-tert-butyl route offers:

Q. Challenges :

- Initial synthesis : Preparing di-tert-butyl phosphite from PCl₃ and sodium tert-butoxide requires strict anhydrous conditions .

- Steric effects : Bulky groups slow down hydroxymethylation steps, necessitating extended reaction times.

How should researchers address discrepancies in reported yields for this compound synthesis across different studies?

Q. Advanced

- Variable parameters : Compare reaction scales (e.g., 72% yield at 5g vs. lower yields in smaller batches due to purification losses) .

- Catalyst efficiency : Evaluate the role of catalysts (e.g., Lewis acids) in accelerating sluggish steps like hydroxymethylation .

- Purification methods : Optimize chromatography or precipitation (e.g., using diethyl ether) to recover pure product from rotameric mixtures .

What role does steric hindrance play in the reactivity of this compound, and how can it be leveraged in synthetic applications?

Q. Advanced

- Reactivity modulation : Steric bulk slows nucleophilic attacks, favoring selective reactions (e.g., Pudovik additions to aldehydes over ketones) .

- Intermediate stabilization : Tert-butyl groups stabilize carbocations during hydrolysis, enabling stepwise deprotection in multi-step syntheses (e.g., peptide-phosphonate conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.